![molecular formula C4H4ClN3O B1417464 5-Amino-6-chloro-pyrimidin-4-ol CAS No. 3137-60-8](/img/structure/B1417464.png)
5-Amino-6-chloro-pyrimidin-4-ol
Overview
Description
5-Amino-6-chloro-pyrimidin-4-ol is a chemical compound with the molecular formula C4H4ClN3O and a molecular weight of 145.55 . It is a useful synthetic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Amino-6-chloro-pyrimidin-4-ol, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The raw materials for the synthesis of 5-Amino-6-chloro-pyrimidin-4-ol include 4,6-Dihydroxypyrimidine, Formic acid, N,N-Diisopropylethylamine, Nickel, Trifluoroacetic acid, and Phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 5-Amino-6-chloro-pyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an amino group, the 6th position with a chlorine atom, and the 4th position with a hydroxyl group .Physical And Chemical Properties Analysis
5-Amino-6-chloro-pyrimidin-4-ol has a molecular weight of 145.55 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Pyrimidin-4-ols and Derivatives
- Synthetic Applications: The synthesis of various pyrimidin-4-ols, including those with 5-nitrogen functionality, has been explored. Phosphorus oxychloride/diethylaniline chlorination can produce 6-chloro derivatives from 6-amino-2-methylthio-5-nitropyrimidin-4-ol, demonstrating the potential of 5-Amino-6-chloro-pyrimidin-4-ol as a precursor in chemical syntheses (Harnden & Hurst, 1990).
Crystallography and Molecular Recognition
- Crystal Structure Analysis: Studies on the crystal structures of various pyrimidine derivatives, including those similar to 5-Amino-6-chloro-pyrimidin-4-ol, provide insights into molecular recognition processes crucial for pharmaceutical design, especially through hydrogen bonding patterns (Rajam et al., 2017).
Chemosensors and Logic Gate Applications
- Sensor Development: Pyrimidine-based compounds, like 5-Amino-6-chloro-pyrimidin-4-ol, have been used to develop colorimetric and fluorometric sensors. These sensors show potential for mimicking logic gate operations and might have various scientific applications (Gupta et al., 2016).
Biological and Pharmacological Research
- Biological Activities: Research on derivatives of pyrimidin-4-ols, including those related to 5-Amino-6-chloro-pyrimidin-4-ol, has revealed potential biological activities. This includes plant growth stimulation, highlighting its significance in agronomic research and development (Yengoyan et al., 2019).
Antibacterial and Antifungal Activities
- Antimicrobial Properties: Some derivatives of 5-Amino-6-chloro-pyrimidin-4-ol have been evaluated for antimicrobial activities. This research is valuable for developing new antibacterial and antifungal agents (Abdel-rahman et al., 2002).
Further Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis: The study of 5-Amino-6-chloro-pyrimidin-4-ol derivatives contributes to the broader field of heterocyclic chemistry, which is fundamental in developing new materials and pharmaceuticals (Clark, Parvizi, & Colman, 1976).
Safety and Hazards
Future Directions
While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.
Mechanism of Action
Target of Action
5-Amino-6-chloro-pyrimidin-4-ol, also known as 5-Amino-6-chloropyrimidin-4(1H)-one, is a heterocyclic compound belonging to the family of pyrimidines CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
These compounds interact with CDK2, preventing it from facilitating cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
properties
IUPAC Name |
5-amino-4-chloro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282400 | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloro-pyrimidin-4-ol | |
CAS RN |
3137-60-8 | |
Record name | 3137-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.